molecular formula C23H20ClNO3 B11429754 benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11429754
M. Wt: 393.9 g/mol
InChI Key: YHIUVDXKDHKBEE-UHFFFAOYSA-N
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Description

Benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a benzyl group, a chlorophenyl group, and a tetrahydroindole core, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with an appropriate indole derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of biological targets. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole structure.

Uniqueness: Benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group and the ester functionality differentiates it from other indole derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

benzyl 6-(4-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C23H20ClNO3/c1-14-21-19(11-17(12-20(21)26)16-7-9-18(24)10-8-16)25-22(14)23(27)28-13-15-5-3-2-4-6-15/h2-10,17,25H,11-13H2,1H3

InChI Key

YHIUVDXKDHKBEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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